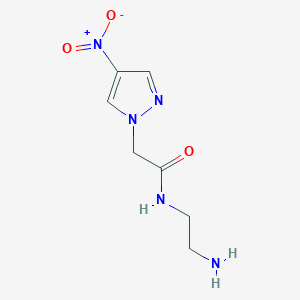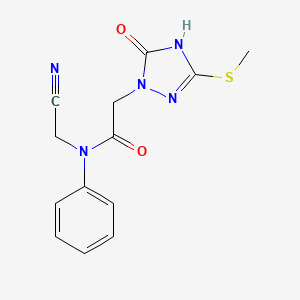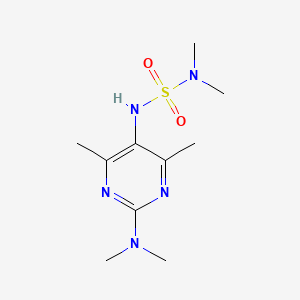
N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, also known as N-ethyl-4-nitro-1-pyrazolacetamide (ENPA) is a nitro-containing pyrazole derivative that has been used for a variety of scientific and medical applications. ENPA is a simple, yet versatile molecule that is used in a variety of fields, including biochemistry, pharmacology, and medicine. It has been used in the synthesis of a wide range of compounds, including drugs, pesticides, and other organic compounds.
Applications De Recherche Scientifique
Synthesis and Biological Significance of Pyrazole Derivatives
Pyrazole derivatives, including structures like N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, play a significant role in various scientific and medicinal fields due to their diverse biological activities. These compounds are extensively used in organic synthesis and as synthons for creating biologically active molecules. Pyrazoles are acknowledged for their anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. Recent developments in pyrazole chemistry, especially in the synthesis of heterocyclic appended pyrazoles, have shown potential yields under simple reaction conditions or microwave irradiation. These advancements offer convenient strategies for the annelation of different heterocyclic nuclei with pyrazoles, extending the categories of bioactive heterocyclic systems. This progress is pivotal for designing more active biological agents through various modifications and derivatizations, underscoring the importance of pyrazole derivatives in drug discovery and development processes (Dar & Shamsuzzaman, 2015).
Degradation and Stability Studies of Nitrogen-Containing Compounds
The stability and degradation pathways of nitrogen-containing compounds, similar to N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, are crucial for understanding their environmental impact and therapeutic potential. Studies on compounds like nitisinone (NTBC), which share structural similarities with the discussed chemical, reveal insights into their stability under various conditions. Such research helps in identifying degradation products and assessing their stability, which is essential for evaluating the risks and benefits of these compounds' medical applications. These studies contribute to a better understanding of the properties of nitrogen-containing compounds, paving the way for safer and more effective use in therapeutic applications (Barchańska et al., 2019).
Antimicrobial Applications of Pyrazoline Derivatives
The synthesis and biological evaluation of pyrazoline derivatives against DNA gyrase subunit B highlight their potential as antimicrobial agents. By targeting specific enzymes essential for bacterial DNA replication, these compounds offer a promising avenue for developing novel antimicrobial drugs. The synthesis of benzo-fused five-membered nitrogen-containing heterocycles demonstrates the ongoing efforts to design and improve drugs capable of combating microbial resistance. The antimicrobial activity of these compounds against various organisms underscores the significance of pyrazoline derivatives in addressing the urgent need for new antimicrobial therapies (PatilTejaswini & Amrutkar Sunil, 2021).
Propriétés
IUPAC Name |
N-(2-aminoethyl)-2-(4-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c8-1-2-9-7(13)5-11-4-6(3-10-11)12(14)15/h3-4H,1-2,5,8H2,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHGLZZLEALEDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)NCCN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2574604.png)
![5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2574605.png)
![2-[3-(3-Fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2574606.png)
![1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B2574607.png)
![8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane]](/img/structure/B2574608.png)


![2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride](/img/structure/B2574614.png)

![4-Chloro-2-phenyl-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2574616.png)



